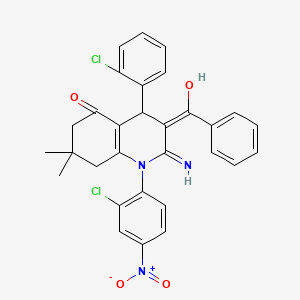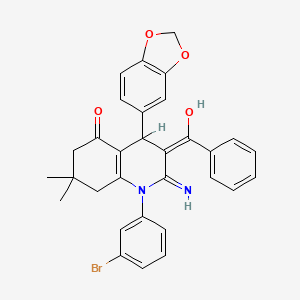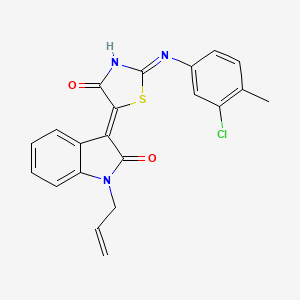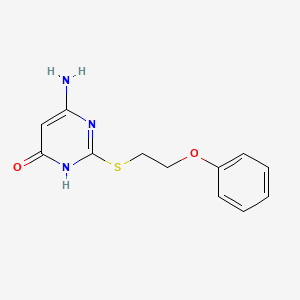![molecular formula C28H33Cl2N3OS B13378328 (4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B13378328.png)
(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” is a complex organic molecule that features a spirocyclic structure. This compound is characterized by the presence of a diazaspirodecane core, substituted with various functional groups including dichlorophenyl, dimethylpent-1-en-3-yl, and methoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” typically involves multi-step organic reactions. The key steps may include:
Formation of the diazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate diamine and ketone precursors.
Introduction of the imino group: This step may involve the reaction of the diazaspirodecane core with an aldehyde or ketone in the presence of an amine.
Substitution reactions:
Industrial Production Methods
Industrial production of such complex organic molecules typically involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-substituted compounds.
科学的研究の応用
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Compounds similar to “(4Z)-4-{[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino}-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione” include other diazaspirodecane derivatives, spirocyclic compounds, and molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C28H33Cl2N3OS |
|---|---|
分子量 |
530.6 g/mol |
IUPAC名 |
4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C28H33Cl2N3OS/c1-27(2,3)24(15-9-19-8-10-20(29)18-23(19)30)31-25-28(16-6-5-7-17-28)33(26(35)32-25)21-11-13-22(34-4)14-12-21/h8-15,18,24H,5-7,16-17H2,1-4H3,(H,31,32,35)/b15-9+ |
InChIキー |
CUXQZNKFQPGPQG-OQLLNIDSSA-N |
異性体SMILES |
CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC=C(C=C4)OC |
正規SMILES |
CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378253.png)

![ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378260.png)

![{2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B13378279.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13378282.png)
![1-(3-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378289.png)
![5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B13378299.png)
![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B13378307.png)



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378330.png)
